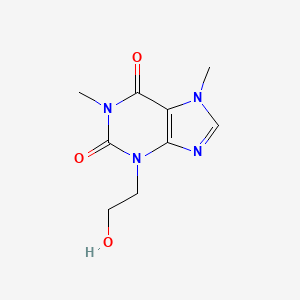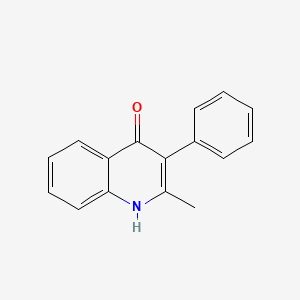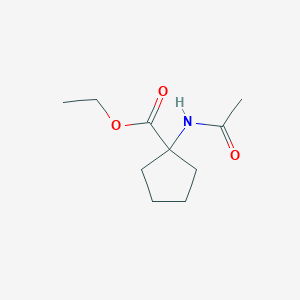
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione is a chemical compound with a complex structure that includes a purine ring substituted with hydroxyethyl and methyl groups
Métodos De Preparación
The synthesis of 3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate. The methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonates.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Aplicaciones Científicas De Investigación
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group allows the compound to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The methyl groups may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione can be compared with other purine derivatives such as caffeine and theobromine. While these compounds share a similar purine structure, the presence of the hydroxyethyl group in this compound provides unique chemical properties and potential applications. Similar compounds include:
Caffeine: 1,3,7-trimethylxanthine
Theobromine: 3,7-dimethylxanthine
Theophylline: 1,3-dimethylxanthine
Propiedades
Número CAS |
7501-74-8 |
|---|---|
Fórmula molecular |
C9H12N4O3 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)12(2)9(16)13(7)3-4-14/h5,14H,3-4H2,1-2H3 |
Clave InChI |
IXMHBGPZAMEMMF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)

![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)


![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)


![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)



